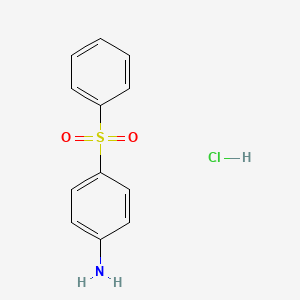

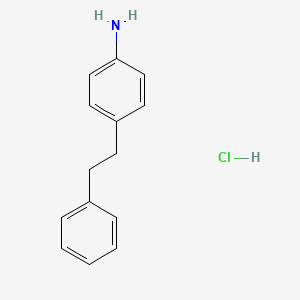

4-Phenethylaniline Hydrochloride

Vue d'ensemble

Description

4-Phenethylaniline hydrochloride is a chemical compound that is related to phenethylamine, a structure that is often modified to produce a variety of compounds with different biological activities. The hydrochloride salt form indicates that the compound is paired with hydrochloric acid, which can enhance its stability and solubility.

Synthesis Analysis

The synthesis of compounds related to 4-phenethylaniline hydrochloride can be achieved through various methods. For instance, 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which are structurally related and have potential cytotoxic properties, are synthesized via Mannich reactions using phenethylamine hydrochloride as the amine component . Another related compound, 4-hydroxy-3-methoxyphenethylamine hydrochloride, is synthesized from vanillin and nitromethane through condensation, reduction, and hydrochlorination . These methods demonstrate the versatility in synthesizing phenethylamine derivatives.

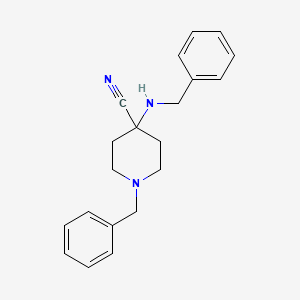

Molecular Structure Analysis

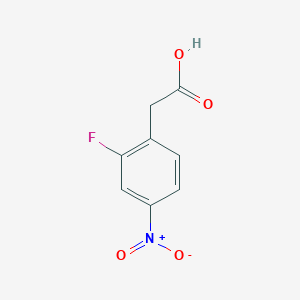

The molecular structure of compounds similar to 4-phenethylaniline hydrochloride has been characterized using various techniques. For example, the crystal and molecular structures of N-phenyl-4-nitrophenethylamine, a compound with a similar phenethylamine backbone, have been determined by X-ray crystallography, revealing details about the orientation of the phenyl group and the stacking of the nitrophenyl plane .

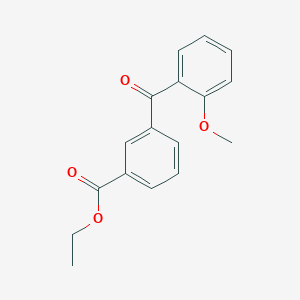

Chemical Reactions Analysis

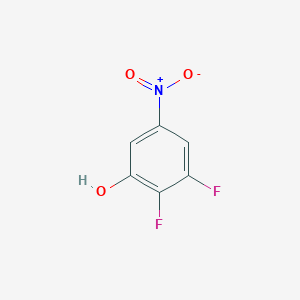

Chemical reactions involving phenethylamine derivatives can be highly selective. A study on chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives showed that the reactivity of phenethylamine systems with different leaving groups can vary significantly, affecting the rates of amide formation . This indicates that the chemical behavior of 4-phenethylaniline hydrochloride could also be influenced by the nature of its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-phenethylaniline hydrochloride can be inferred from related compounds. For instance, the solubility of the compound in various solvents and its stability as a hydrochloride salt can be crucial for its reactivity and applications. The synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides showed that the reaction medium and acidity levels significantly affect the yield, suggesting that similar conditions would be important for the synthesis of 4-phenethylaniline hydrochloride .

Applications De Recherche Scientifique

1. Synthesis of Organic Compounds

4-Phenethylamine hydrochloride is utilized in the synthesis of various organic compounds. For example, it is an important intermediate in the production of N,N-Dimethyl-4-nitrobenzylamine, widely used in medicine, pesticide, and chemical industries. This process involves the use of methylene chloride as the reaction solvent and dimethylamine hydrochloride as auxiliary materials, resulting in a high yield and environmentally friendly method (Wang Ling-ya, 2015).

2. Forensic Analysis

In forensic science, 4-Phenethylamine hydrochloride plays a role in the detection of illicit substances. A study detailed the development and validation of a procedure for the quantitative determination of 11 phenethylamines, recognized as illicit by Italian legislation, in hair. This method is vital for forensic and toxicological purposes, such as workplace drug testing, drug-facilitated crime investigation, and postmortem toxicology (M. Nieddu et al., 2015).

3. Catalytic Applications

4-Phenethylamine hydrochloride derivatives, such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), are used as recyclable catalysts in chemical reactions. DMAP·HCl catalyzes the acylation of inert alcohols and phenols under base-free conditions. The reaction mechanism was investigated, revealing the formation of transient intermediates and the regeneration of the DMAP·HCl catalyst (Zhihui Liu et al., 2014).

4. Metabolic Studies

In metabolic studies, researchers have investigated the in vivo metabolism of ring-substituted psychoactive phenethylamines, like 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. Understanding the metabolic pathways of these compounds is crucial for developing treatments and identifying potential therapeutic uses (T. Kanamori et al., 2002).

5. Pharmaceutical Research

In pharmaceutical research, phenethylamine derivatives are synthesized for various purposes, including as potential potent cytotoxic agents. For instance, the synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which are potential potent cytotoxic agents, was explored to improve yield and establish reaction conditions, demonstrating the pharmaceutical potential of these compounds (E. Mete et al., 2007).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

4-Phenethylaniline Hydrochloride is a derivative of Phenethylamine . The primary targets of Phenethylamine are Primary amine oxidase in Escherichia coli (strain K12) and Trypsin-1 and Trypsin-2 in humans . These enzymes play crucial roles in various biological processes, including protein digestion and regulation of cellular functions .

Mode of Action

Phenethylamine is known to bind to its target enzymes and modulate their activity . The specific changes resulting from this interaction depend on the nature of the target and the context of the biochemical pathway in which it is involved.

Biochemical Pathways

Phenethylamine, a structurally similar compound, is known to be involved in various biochemical pathways, including those related to neurotransmitter metabolism . It is plausible that 4-Phenethylaniline Hydrochloride may affect similar pathways, leading to downstream effects on cellular functions.

Result of Action

Based on its structural similarity to phenethylamine, it can be hypothesized that its effects may involve modulation of enzyme activity and subsequent changes in cellular functions .

Propriétés

IUPAC Name |

4-(2-phenylethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12;/h1-5,8-11H,6-7,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWSMOWGHWIWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625625 | |

| Record name | 4-(2-Phenylethyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71845-20-0 | |

| Record name | Benzenamine, 4-(2-phenylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71845-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 144651 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071845200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 71845-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Phenylethyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.